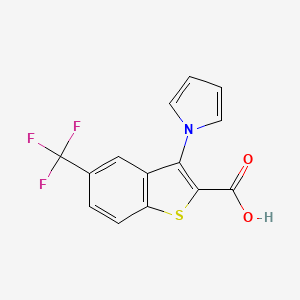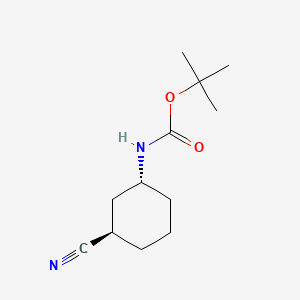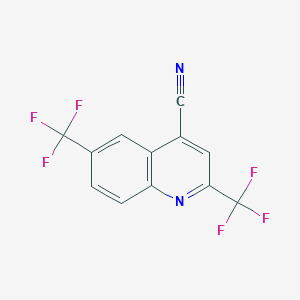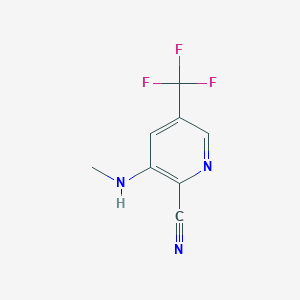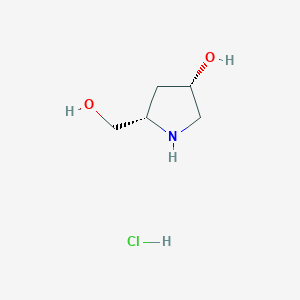
Isopropyl 1-isopropylpiperidine-4-carboxylate
Übersicht
Beschreibung
Isopropyl 1-isopropylpiperidine-4-carboxylate is a chemical compound . It has a molecular formula of C12H23NO2 .
Synthesis Analysis
Piperidine derivatives, such as Isopropyl 1-isopropylpiperidine-4-carboxylate, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods have been developed for the synthesis of piperidine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of Isopropyl 1-isopropylpiperidine-4-carboxylate consists of 12 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 213.316 Da .
Chemical Reactions Analysis
Piperidines, including Isopropyl 1-isopropylpiperidine-4-carboxylate, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Wissenschaftliche Forschungsanwendungen
Synthesis of Spirofuranopyrimidine-Piperidines
Research by Darout, McClure, and Mascitti (2012) describes the synthesis of spirofuranopyrimidine-piperidines, utilizing isopropyl 4-oxopiperidine-1-carboxylate. This approach is noted for producing an unprecedented heterocyclic template, demonstrating the compound's role in innovative chemical syntheses (Darout, McClure, & Mascitti, 2012).
Metabolism Studies in Rodent Plasma
A 2011 study by Sharma et al. explored the oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma. The study utilized isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate to investigate its stability in plasma, offering insights into enzyme-mediated processes in metabolic pathways (Sharma et al., 2011).
Enantioselective Cyclopropanation Studies
Konik, Kananovich, and Kulinkovich (2013) conducted a study focusing on enantioselective cyclopropanation of carboxylic esters with alkyl magnesium bromides, involving isopropyl 4-chlorobutyrate. This research is significant for understanding asymmetric synthesis processes and the formation of complex organic compounds (Konik, Kananovich, & Kulinkovich, 2013).
Calcium Channel Modulation Activities
In 1995, Vo et al. studied the calcium channel agonist-antagonist modulation activities of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate racemates and enantiomers. This research is crucial for understanding how specific chemical compounds can modulate calcium channels, which has potential implications in pharmacology and physiology (Vo et al., 1995).
Synthesis of N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one Oximes
A study by Manimekalai and Sivakumar (2010) on the synthesis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes provided significant insights into the synthesis and spectral analysis of complex organic compounds. This study contributes to the understanding of organic compound synthesis and the behavior of such compounds under various conditions (Manimekalai & Sivakumar, 2010).
Eigenschaften
IUPAC Name |
propan-2-yl 1-propan-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(2)13-7-5-11(6-8-13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHEDQXTWHACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 1-isopropylpiperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)
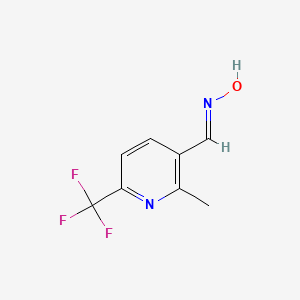

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)
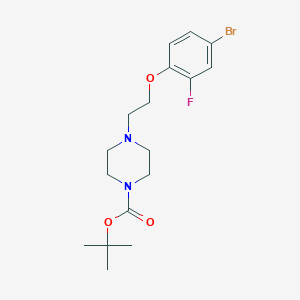
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
